2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes bromine, chlorine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 2-bromo-4-chlorophenol with an appropriate acylating agent to form an intermediate, which is then reacted with hydrazine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce different halogen atoms or other functional groups.
Scientific Research Applications
2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-4-chlorophenoxy)-N-cyclohexyl-N-methylacetamide: Another compound with a similar phenoxy structure but different substituents.
2-Bromo-4-chlorophenol: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Uniqueness
What sets 2-(2-BROMO-4-CHLOROPHENOXY)-N’~1~-[(E)-1-(2-HYDROXY-4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H14BrClN2O3 |
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Molecular Weight |
397.6 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrClN2O3/c1-10-2-3-11(14(21)6-10)8-19-20-16(22)9-23-15-5-4-12(18)7-13(15)17/h2-8,21H,9H2,1H3,(H,20,22)/b19-8+ |
InChI Key |
PRHSJZQORFOYKQ-UFWORHAWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br)O |
Origin of Product |
United States |
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